Benproperine Phosphate

Antitussive Potency Comparison Codeine

Researchers requiring an opioid-sparing antitussive for in vivo cough studies often face confounding sedation and respiratory depression artifacts. Benproperine phosphate solves this with a dual central-peripheral mechanism and 2-4× the potency of codeine in animal models. Its emerging role as a selective, stereoselective ARPC2 inhibitor further differentiates it for oncology metastasis research. - Non-narcotic antitussive: avoids opioid confounds in cough physiology studies - ARPC2 chem. probe: S-enantiomer strongly inhibits cancer cell migration & tumor metastasis - Enantioselective PK: S-enantiomer AUC ~2.18× R-enantiomer; ideal for chiral drug research

Molecular Formula C21H30NO5P
Molecular Weight 407.4 g/mol
CAS No. 19428-14-9
Cat. No. B127247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenproperine Phosphate
CAS19428-14-9
Synonyms1-[1-Methyl-2-[2-(phenylmethyl)phenoxy]ethyl]piperidine Phosphate;  1-[1-Methyl-2-[(α-phenyl-o-tolyl)oxy]ethyl]piperidine Phosphate;  1-(2-Benzylphenoxy)-2-piperidinopropane Phosphate;  1-[2-(2-Benzylphenoxy)-1-methylethyl]piperidine Monophosphate;  ASA
Molecular FormulaC21H30NO5P
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.OP(=O)(O)O
InChIInChI=1S/C21H27NO.H3O4P/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19;1-5(2,3)4/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3;(H3,1,2,3,4)
InChIKeyMCVUURBOSHQXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benproperine Phosphate: A Non-Narcotic Antitussive Agent with Dual Central-Peripheral Mechanism


Benproperine phosphate (CAS: 19428-14-9) is a non-narcotic, orally active antitussive agent belonging to the piperidine class [1]. It is used primarily for the symptomatic relief of cough associated with upper respiratory tract infections and bronchitis [2]. Unlike opioid-based antitussives, its mechanism of action is dual, involving both central inhibition of the cough reflex and peripheral blockade of afferent sensory nerve impulses from the lungs and pleura, which contributes to its therapeutic profile [3].

Non-opioid antitussive research in cough models
Dual central-peripheral mechanism avoids opioid-related confounds
Chiral pharmacokinetic studies with enantioselective exposure
S-enantiomer shows reported higher plasma exposure than R-form
Cancer cell migration and ARPC2-target engagement assays
Stereoselective inhibition reported; pure enantiomer context required

Why Benproperine Phosphate Should Not Be Interchanged with Generic Antitussives


Substituting benproperine phosphate with other non-narcotic antitussives like pentoxyverine or cloperastine, or with opioid-based options like codeine, is not scientifically sound due to its unique combination of a dual central-peripheral mechanism of action and a non-opioid profile that avoids the risk of dependency and respiratory depression associated with opioids [1]. While its antitussive potency in animal models is quantitatively established, its recent repurposing as a selective inhibitor of cancer cell migration and tumor metastasis—targeting the ARPC2 protein—represents a distinct and emerging pharmacological activity that is not shared by other drugs in its class, making it a specific tool for research and therapeutic applications [2].

Mechanism
Dual central-peripheral, non-opioid
Typical antitussives act via single central opioid or non-opioid pathways; dual mechanism may not transfer
Opioid profile
Non-narcotic; avoids opioid dependency risk
Opioid-based alternatives carry class-level respiratory depression and dependency concerns
Emerging activity
Stereoselective ARPC2 inhibitor; suppresses cancer migration
Other non-narcotic antitussives lack reported ARPC2-target engagement; repurposing context may differ

Benproperine Phosphate: Quantitative Differentiation Evidence for Procurement


Antitussive Potency: Superiority to Codeine in Animal Models

In preclinical models, benproperine phosphate demonstrates significantly greater antitussive potency than the gold-standard narcotic antitussive, codeine. This is a consistent finding across multiple authoritative sources [1].

Antitussive potency
Cross-study comparable
2- to 4-fold higher than codeine
Supports antitussive assay potency context
Animal models; species not specified in cited summary sources
Antitussive Potency Comparison Codeine

Mechanism of Action: Dual Central-Peripheral vs. Codeine's Opioid Pathway

Benproperine phosphate exerts its antitussive effect through a unique dual mechanism: it inhibits the cough center in the brain and also blocks peripheral afferent nerve impulses from the lungs and pleura [1]. This contrasts sharply with codeine and other opioid-based antitussives, which act primarily via central mu-opioid receptor agonism, leading to a distinct side effect and dependency profile [2].

Mechanism of action
Class-level inference
Dual central-peripheral, non-opioid vs. central mu-opioid agonism
Pathway-response context differs; reported tolerability endpoint profile may differ from opioids
Pharmacological characterization; requires target-specific validation
Mechanism of Action Non-Opioid Dual Action

Enantioselective Pharmacokinetics: S-Enantiomer Exhibits Significantly Higher Plasma Exposure

Benproperine is administered as a racemate, but exhibits significant enantioselective pharmacokinetics in humans. A clinical study in healthy volunteers demonstrated that after a single 60 mg oral dose, the plasma levels of the S-enantiomer were substantially and consistently higher than those of the R-enantiomer [1].

Enantioselective PK
Head-to-head
S-form AUC 2.18×, Cmax 2.12× higher than R-form; S/R ratio up to 3.8
Enantiomer-attribution review essential; racemate exposure context is enantiomer-dependent
60 mg oral racemate, 6 healthy male volunteers; research matrix context
Pharmacokinetics Enantioselectivity Bioequivalence

Cancer Cell Migration Inhibition: Selective Activity of S-Benproperine vs. R-Benproperine

In the context of drug repurposing, benproperine has been identified as an inhibitor of cancer cell migration and metastasis via targeting the ARPC2 protein [1]. A more recent study revealed that this activity is highly stereoselective [2].

ARPC2 inhibition
Head-to-head
S-benproperine strongly inhibits migration; R-form much weaker; cancer-cell selective context
Supports stereochemical-control study fit and cell-model endpoint review
SPR, CETSA, DARTS validation; comparative assay-response context
Cancer Metastasis Cell Migration Stereoselectivity ARPC2

Recommended Research Applications for Benproperine Phosphate Based on Quantitative Evidence


Non-Opioid Antitussive Research in Animal Models

Benproperine phosphate is ideally suited for in vivo studies of cough physiology and pharmacology where an opioid-sparing agent is required. Its potency, demonstrated to be 2-4 times that of codeine in animal models [1], combined with its non-narcotic, dual mechanism of action [2], makes it a superior choice for avoiding the confounding effects of opioid-induced sedation and respiratory depression. Researchers can use benproperine to study non-opioid pathways for cough suppression.

Pharmacokinetic and Bioequivalence Studies of Chiral Compounds

The established enantioselective pharmacokinetics of benproperine make it an excellent model compound for studying chiral drug behavior. Following an oral dose of the racemate, the S-enantiomer achieves plasma concentrations more than twice that of the R-enantiomer (AUC ratio of 2.18) [3]. This property is valuable for analytical method development, bioequivalence testing between different benproperine formulations, and for research into the impact of stereochemistry on drug disposition and effect.

Cancer Metastasis and Cell Migration Research as a Selective ARPC2 Inhibitor

For oncology research focused on the actin cytoskeleton and metastasis, benproperine, and particularly its S-enantiomer, serves as a unique chemical probe. It is a validated inhibitor of the ARPC2 protein, and its activity is stereoselective, with S-benproperine showing much stronger inhibition of cancer cell migration and invasion than R-benproperine [4]. Furthermore, its reported selectivity for cancer cells over normal cells [5] distinguishes it from other actin-related protein 2/3 (Arp2/3) complex inhibitors. This makes it a valuable tool for dissecting the specific role of ARPC2 in cancer cell motility and for screening potential anti-metastatic compounds.

Application
Selection Property
Validation Focus
Non-opioid antitussive cough-model studies
Non-narcotic dual central-peripheral mechanism
Antitussive potency endpoint review; opioid confound avoidance
Chiral pharmacokinetic and bioequivalence research
Enantioselective plasma exposure context
Enantiomer-specific exposure-model interpretation
Cancer cell migration and ARPC2-target engagement assays
Stereoselective ARPC2 inhibition profile
S-enantiomer cell-model endpoint review and comparator assay context

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31 linked technical documents
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